molecular formula C21H25NO3S B5427824 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone

Cat. No.: B5427824
M. Wt: 371.5 g/mol
InChI Key: YQWUQZZKBKQSQS-UHFFFAOYSA-N
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Description

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone: is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a piperidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-methylphenylmethanol using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the sulfonyl intermediate.

    Coupling with Piperidine: The sulfonyl intermediate is then reacted with 2-methylpiperidine under basic conditions to form the desired piperidino compound.

    Final Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl and piperidine groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The methanone group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar sulfonyl groups.

    2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

    Trimethoxyphenylsilane: A compound with a similar aromatic structure but different functional groups.

Uniqueness

What sets (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone apart is its combination of a sulfonyl group, a piperidine ring, and a methanone group

Properties

IUPAC Name

[4-[(4-methylphenyl)sulfonylmethyl]phenyl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-16-6-12-20(13-7-16)26(24,25)15-18-8-10-19(11-9-18)21(23)22-14-4-3-5-17(22)2/h6-13,17H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUQZZKBKQSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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